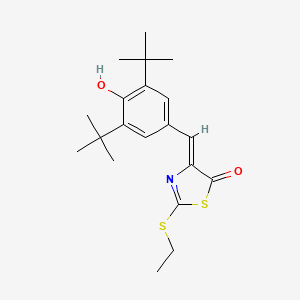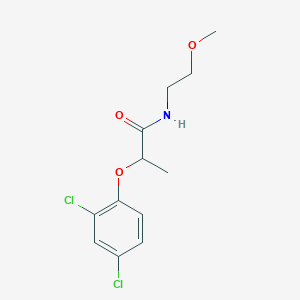
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
説明
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as DTT, is a synthetic antioxidant that has been widely used in scientific research. DTT has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
DTT acts as an antioxidant by donating electrons to reactive oxygen species, thereby neutralizing their harmful effects. As a reducing agent, DTT works by breaking disulfide bonds in proteins, leading to their reduction and stabilization. DTT has also been shown to chelate metal ions, which can prevent the formation of harmful reactive oxygen species.
Biochemical and Physiological Effects
DTT has a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and damage, which can lead to cell death and disease. DTT has also been shown to stabilize proteins and prevent their denaturation, which is important for maintaining protein function. Additionally, DTT has been shown to have anti-inflammatory effects, which can help to reduce inflammation and associated diseases.
実験室実験の利点と制限
DTT has several advantages for lab experiments. It is a powerful reducing agent and antioxidant, making it a valuable tool for studying various biological processes. DTT is also relatively inexpensive and easy to use. However, DTT has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some biochemical assays. Additionally, DTT can be unstable in solution, which can lead to variability in experimental results.
将来の方向性
There are several future directions for research involving DTT. One area of interest is the development of new synthetic antioxidants that are more effective than DTT. Additionally, researchers are interested in studying the effects of DTT on different cell types and in different disease models. Finally, there is interest in developing new biochemical assays that are more sensitive and specific for detecting DTT. Overall, DTT is a valuable tool for scientific research, and continued research on its properties and applications is likely to lead to new insights into biological processes and disease mechanisms.
科学的研究の応用
DTT has been widely used in scientific research due to its antioxidant properties. It has been shown to protect cells from oxidative stress and damage caused by reactive oxygen species. DTT has also been used as a reducing agent in a variety of biochemical assays, including protein purification and enzyme activity assays. Additionally, DTT has been used to stabilize proteins and prevent their denaturation.
特性
IUPAC Name |
(4Z)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S2/c1-8-24-18-21-15(17(23)25-18)11-12-9-13(19(2,3)4)16(22)14(10-12)20(5,6)7/h9-11,22H,8H2,1-7H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMALLNKBHDDLN-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924820.png)
![N-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)benzamide](/img/structure/B3924825.png)
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924833.png)
![3-allyl-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924837.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3924845.png)

![2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B3924877.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924880.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924895.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3924911.png)
![1-(1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B3924915.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924917.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924929.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3924941.png)